![molecular formula C12H13F3O B13706249 7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)
7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a tetrahydrobenzoannulene structure, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol typically involves a cascade intramolecular Prins/Friedel–Crafts cyclization. This method starts with the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O). The reaction proceeds through an intramolecular Prins reaction, forming intermediary benzyl carbenium ions, which are then trapped by electron-rich aromatics via Friedel–Crafts alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with various biological molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: This compound shares the trifluoromethyl group and exhibits similar chemical properties.
7-(Trifluoromethyl)quinoline: Another structurally related compound with comparable reactivity and applications.
Uniqueness
7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol is unique due to its tetrahydrobenzoannulene core, which provides distinct steric and electronic characteristics. This uniqueness makes it valuable for specific synthetic and research applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H13F3O |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-5,6,8,9-tetrahydrobenzo[7]annulen-7-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(16)7-5-9-3-1-2-4-10(9)6-8-11/h1-4,16H,5-8H2 |
Clé InChI |
KZZSZVBYZNCWIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC2=CC=CC=C21)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


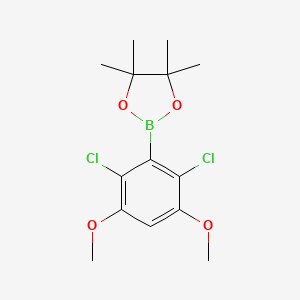

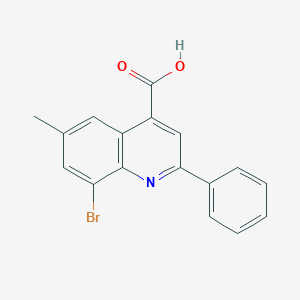
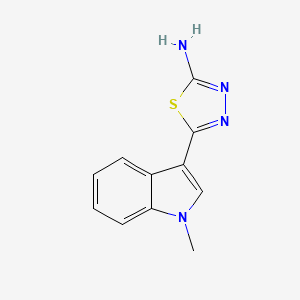

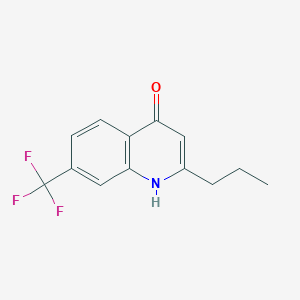
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
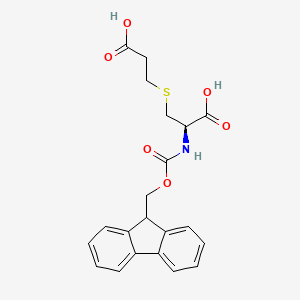



![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
